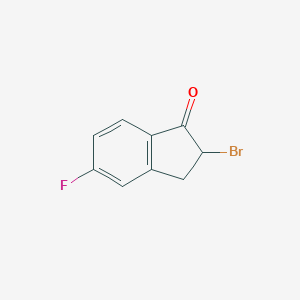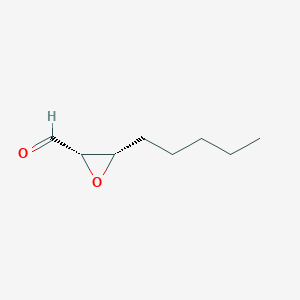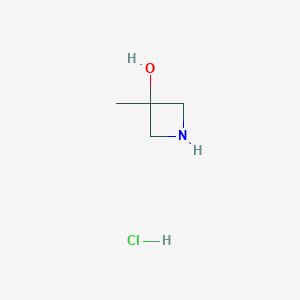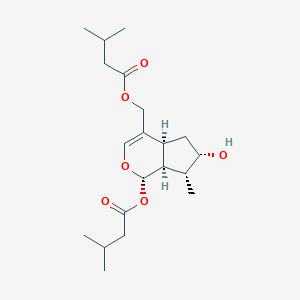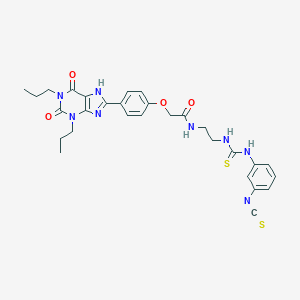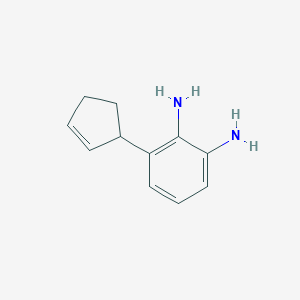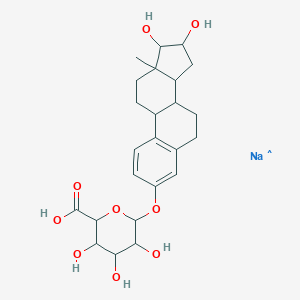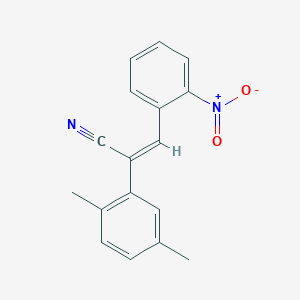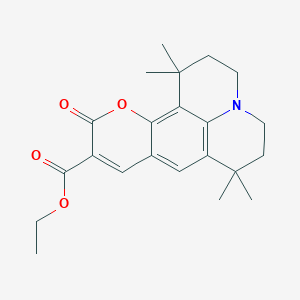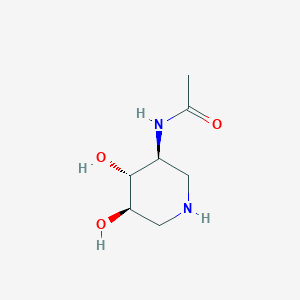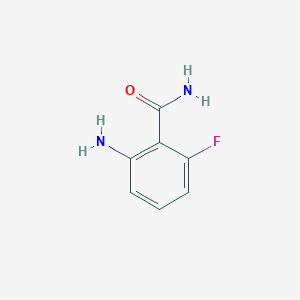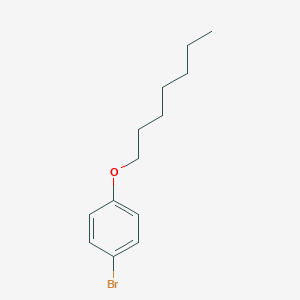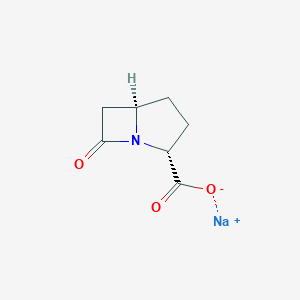
Carbapenam-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbapenam-3-carboxylic acid (CPCA) is a synthetic compound that has been extensively used in scientific research. It is a derivative of carbapenem antibiotics and is commonly used as a substrate for enzymes such as beta-lactamases. CPCA has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of various enzymes and proteins.
科学的研究の応用
Carbapenam-3-carboxylic acid has been used in various scientific research applications, including studying the mechanism of action of beta-lactamases and other enzymes. It has also been used in the development of new antibiotics and in the screening of potential inhibitors of enzymes. Carbapenam-3-carboxylic acid has been shown to be an effective substrate for various enzymes, including metallo-beta-lactamases and serine-beta-lactamases.
作用機序
The mechanism of action of Carbapenam-3-carboxylic acid involves the hydrolysis of the beta-lactam ring by beta-lactamases. This hydrolysis results in the formation of a stable acyl-enzyme intermediate, which can be further hydrolyzed to release the carboxylic acid and the corresponding amine. The hydrolysis of the beta-lactam ring by beta-lactamases is a key step in the resistance of bacteria to beta-lactam antibiotics.
生化学的および生理学的効果
Carbapenam-3-carboxylic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a stable compound that does not react with other molecules in the cell. Carbapenam-3-carboxylic acid has been shown to be non-toxic to cells and tissues at concentrations commonly used in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using Carbapenam-3-carboxylic acid in laboratory experiments is its stability and purity. Carbapenam-3-carboxylic acid is a synthetic compound that can be easily synthesized with high purity and yield. It is also a stable compound that does not degrade over time. One of the limitations of using Carbapenam-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the use of Carbapenam-3-carboxylic acid in scientific research. One direction is the development of new antibiotics based on the structure of Carbapenam-3-carboxylic acid. Another direction is the screening of potential inhibitors of beta-lactamases using Carbapenam-3-carboxylic acid as a substrate. Carbapenam-3-carboxylic acid can also be used in the study of other enzymes and proteins that hydrolyze beta-lactam antibiotics. Finally, the synthesis of new derivatives of Carbapenam-3-carboxylic acid with improved solubility and stability is another potential future direction.
合成法
Carbapenam-3-carboxylic acid can be synthesized using various methods, including the reaction of 3-aminomethyl carbapenems with carboxylic acid derivatives. One of the most commonly used methods for synthesizing Carbapenam-3-carboxylic acid is the reaction of 3-aminomethyl carbapenem with 3-bromopropionic acid. This method yields Carbapenam-3-carboxylic acid with high purity and yield.
特性
CAS番号 |
117858-72-7 |
|---|---|
製品名 |
Carbapenam-3-carboxylic acid |
分子式 |
C7H8NNaO3 |
分子量 |
177.13 g/mol |
IUPAC名 |
sodium;(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5-;/m1./s1 |
InChIキー |
QUSUNINJKBHEKM-TYSVMGFPSA-M |
異性体SMILES |
C1C[C@@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
正規SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
同義語 |
carbapenam-3-carboxylic acid carbapenam-3-carboxylic acid, (2S-trans)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



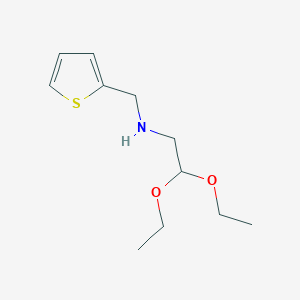
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
